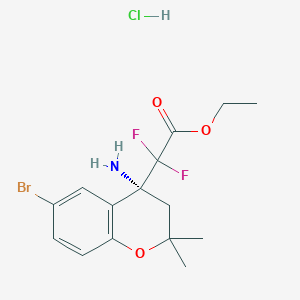

(R)-Ethyl 2-(4-amino-6-bromo-2,2-dimethylchroman-4-yl)-2,2-difluoroacetate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-Ethyl 2-(4-amino-6-bromo-2,2-dimethylchroman-4-yl)-2,2-difluoroacetate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a chroman ring system substituted with amino, bromo, and difluoroacetate groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-(4-amino-6-bromo-2,2-dimethylchroman-4-yl)-2,2-difluoroacetate hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Chroman Ring: This involves cyclization reactions under acidic or basic conditions.

Introduction of the Bromo Group: Bromination reactions using reagents like N-bromosuccinimide (NBS) are common.

Amino Group Addition: Amination reactions using ammonia or amines under controlled conditions.

Difluoroacetate Ester Formation: This step involves esterification reactions using difluoroacetic acid and ethanol in the presence of catalysts.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitro or oxo derivatives.

Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or the difluoroacetate group to a simpler ester.

Substitution: Nucleophilic substitution reactions can replace the bromo group with other nucleophiles like hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Reagents like sodium hydroxide (NaOH) or alkyl halides under basic conditions.

Major Products

Oxidation: Nitro or oxo derivatives.

Reduction: Dehalogenated or simplified ester derivatives.

Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of (R)-Ethyl 2-(4-amino-6-bromo-2,2-dimethylchroman-4-yl)-2,2-difluoroacetate hydrochloride involves multiple steps:

- Formation of the Chroman Ring : Cyclization reactions under acidic or basic conditions.

- Bromination : Using reagents like N-bromosuccinimide (NBS).

- Amination : Controlled addition of ammonia or amines.

- Esterification : Reaction with difluoroacetic acid and ethanol.

- Hydrochloride Formation : Addition of hydrochloric acid to form the hydrochloride salt.

Cytotoxic Activity

Initial studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 Value (µg/mL) | Reference Compound | Comparison |

|---|---|---|---|

| MCF-7 | 6.40 | Doxorubicin | Higher activity |

| A-549 | 9.32 | Doxorubicin | Moderate activity |

These results suggest promising potential as an anticancer agent.

Antioxidant Properties

The compound has shown significant antioxidant activity through assays like DPPH radical scavenging and total antioxidant capacity (TAC), comparable to standard antioxidants.

Case Studies

- In Vitro Studies : Research demonstrated that modifications to the chroman core significantly influenced cytotoxicity profiles. The introduction of bromine and difluoroacetate groups enhanced binding affinity to targets associated with cancer progression.

- Mechanistic Insights : Molecular docking studies revealed effective binding to the HERA protein, implicated in tumor growth regulation, explaining observed cytotoxic effects.

Potential Applications

Given its unique structural features and biological activities, this compound may have applications in:

- Pharmacology : As a potential therapeutic agent for cancer treatment due to its cytotoxic properties.

- Antioxidant Therapy : Mitigating oxidative stress in various diseases.

Mechanism of Action

The mechanism of action of ®-Ethyl 2-(4-amino-6-bromo-2,2-dimethylchroman-4-yl)-2,2-difluoroacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- ®-Ethyl 2-(4-amino-6-chloro-2,2-dimethylchroman-4-yl)-2,2-difluoroacetate hydrochloride

- ®-Ethyl 2-(4-amino-6-bromo-2,2-dimethylchroman-4-yl)-2,2-difluoroacetate hydrobromide

- ®-Ethyl 2-(4-amino-6-bromo-2,2-dimethylchroman-4-yl)-2,2-difluoroacetate sulfate

Uniqueness

The uniqueness of ®-Ethyl 2-(4-amino-6-bromo-2,2-dimethylchroman-4-yl)-2,2-difluoroacetate hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromo and difluoroacetate groups, along with the chroman ring system, makes it a versatile compound for various applications.

Biological Activity

(R)-Ethyl 2-(4-amino-6-bromo-2,2-dimethylchroman-4-yl)-2,2-difluoroacetate hydrochloride is a compound of interest in medicinal chemistry due to its structural similarities with known bioactive chroman derivatives. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its structural components, which may interact with various biological targets. The presence of the amino group and bromine atom suggests potential interactions with receptors or enzymes involved in cellular signaling pathways.

- Cytotoxic Activity : Initial studies indicate that compounds with similar chroman structures exhibit cytotoxic effects against cancer cell lines. For instance, derivatives with electron-withdrawing groups demonstrated enhanced activity against human breast cancer (MCF-7) and lung adenocarcinoma (A-549) cell lines .

- Antioxidant Properties : The compound may also exhibit antioxidant activity, which is crucial for mitigating oxidative stress in cells. Studies have shown that chroman derivatives can scavenge free radicals and reduce oxidative damage .

Cytotoxicity Studies

Recent investigations have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 Value (µg/mL) | Reference Compound | Comparison |

|---|---|---|---|

| MCF-7 | 6.40 | Doxorubicin | Higher activity |

| A-549 | 9.32 | Doxorubicin | Moderate activity |

These findings suggest that the compound has promising potential as an anticancer agent, particularly against breast cancer cells .

Antioxidant Activity

The antioxidant capacity was assessed using various assays, including DPPH radical scavenging and total antioxidant capacity (TAC). The results indicated significant antioxidant activity comparable to standard antioxidants .

Case Studies

- In Vitro Studies : A study involving the synthesis of chroman derivatives demonstrated that modifications to the chroman core significantly influenced cytotoxicity profiles. The introduction of bromine and difluoroacetate groups enhanced binding affinity to specific targets associated with cancer progression .

- Mechanistic Insights : Further molecular docking studies revealed that this compound binds effectively to HERA protein, a target implicated in tumor growth regulation . This interaction could explain its observed cytotoxic effects.

Properties

Molecular Formula |

C15H19BrClF2NO3 |

|---|---|

Molecular Weight |

414.67 g/mol |

IUPAC Name |

ethyl 2-[(4R)-4-amino-6-bromo-2,2-dimethyl-3H-chromen-4-yl]-2,2-difluoroacetate;hydrochloride |

InChI |

InChI=1S/C15H18BrF2NO3.ClH/c1-4-21-12(20)15(17,18)14(19)8-13(2,3)22-11-6-5-9(16)7-10(11)14;/h5-7H,4,8,19H2,1-3H3;1H/t14-;/m1./s1 |

InChI Key |

PDCXVXNXLOXLSM-PFEQFJNWSA-N |

Isomeric SMILES |

CCOC(=O)C([C@]1(CC(OC2=C1C=C(C=C2)Br)(C)C)N)(F)F.Cl |

Canonical SMILES |

CCOC(=O)C(C1(CC(OC2=C1C=C(C=C2)Br)(C)C)N)(F)F.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.